

Cross-study comparison of Pozanicline clinical trial results

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Pozanicline

Cat. No.: B1679062

[Get Quote](#)

Pozanicline Clinical Trials: A Cross-Study Comparison

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical trial results for **Pozanicline** (also known as ABT-089), a partial agonist of the $\alpha 4\beta 2$ nicotinic acetylcholine receptor (nAChR). The data presented is compiled from publicly available information on Phase 2 clinical trials in Attention-Deficit/Hyperactivity Disorder (ADHD) and Alzheimer's Disease.

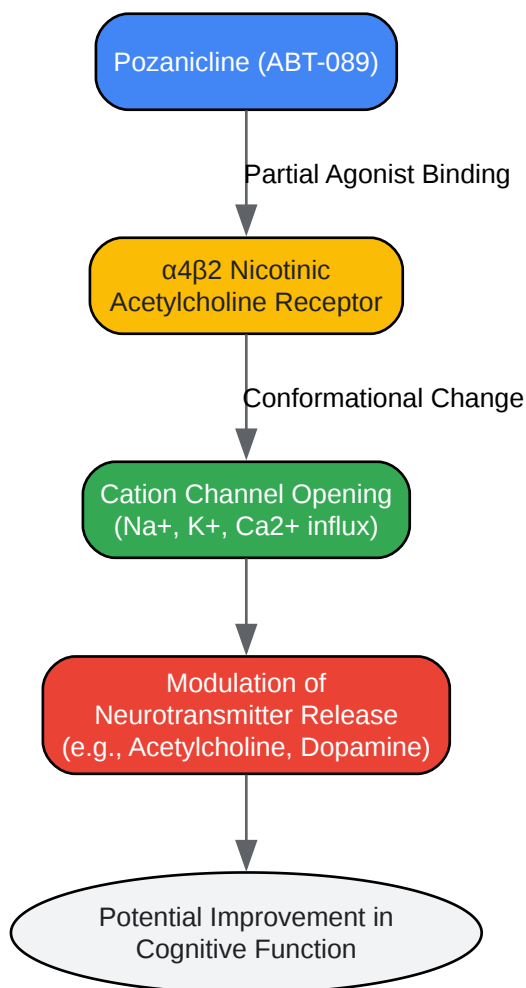
Executive Summary

Pozanicline has been investigated for its potential therapeutic effects in both ADHD and Alzheimer's disease. Clinical trial results in adults with ADHD have been mixed, with one crossover study demonstrating efficacy at specific doses, while a subsequent pilot study with a different design did not show a statistically significant effect. In the context of Alzheimer's disease, a Phase 2 study was terminated early due to futility, as the drug showed no improvement over placebo. The development of **Pozanicline** has been discontinued.^{[1][2]}

Mechanism of Action

Pozanicline is a selective partial agonist of the $\alpha 4\beta 2$ neuronal nicotinic acetylcholine receptors.^{[3][4]} These receptors are implicated in various cognitive processes. By partially activating these receptors, **Pozanicline** was hypothesized to modulate cholinergic neurotransmission and

thereby improve cognitive and behavioral symptoms in disorders like ADHD and Alzheimer's disease.



[Click to download full resolution via product page](#)

Figure 1: Simplified signaling pathway of **Pozanicline**.

Clinical Trial Data Comparison

The following tables summarize the available quantitative data from key clinical trials of **Pozanicline**.

Efficacy in Adult ADHD

Clinical Trial Identifier	Study Design	Treatment Arms & Doses	Primary Efficacy Endpoint	Key Efficacy Results
NCT00391729[2]	Phase 2, Multicenter, Randomized, Double-Blind, Placebo-Controlled, Crossover	- Pozanicline 40 mg once daily (QD) - Pozanicline 40 mg twice daily (BID) - Placebo	Change from baseline in Conners' Adult ADHD Rating Scale - Investigator Rated (CAARS:Inv) total score	- 40 mg QD: Statistically significant improvement vs. placebo (model-based least square mean difference: -4.33, p=0.02) - 40 mg BID: Statistically significant improvement vs. placebo (model-based least square mean difference: -3.02, p=0.03)
NCT00640185	Phase 2, Randomized, Double-Blind, Parallel-Group, Placebo-Controlled, Pilot	- Pozanicline 40 mg once daily (QD) - Pozanicline 80 mg once daily (QD) - Placebo	Reduction from baseline in investigator-rated CAARS	No statistically significant treatment effects were observed with either Pozanicline dose for any efficacy measures.

Safety and Tolerability in Adult ADHD

Clinical Trial Identifier	Most Common Adverse Events (>5% and > Placebo)
NCT00391729	Headache, Upper respiratory tract infection, Irritability, Insomnia, Nasopharyngitis.
NCT00640185	Nasopharyngitis (6.6%), Upper respiratory tract infection (6.6%), Somnolence (5.7%).

Efficacy in Alzheimer's Disease

Clinical Trial Identifier	Study Design	Treatment Arms & Doses	Primary Efficacy Endpoint	Key Efficacy Results
Phase 2 Adaptive Study	Phase 2, Double-Blind, Adaptive	Not publicly disclosed	Not publicly disclosed	The study was stopped when futility criteria were met. There were no clinically meaningful differences among the treatment groups.

Note: Detailed quantitative results from the Alzheimer's disease trial have not been publicly announced due to its early termination.

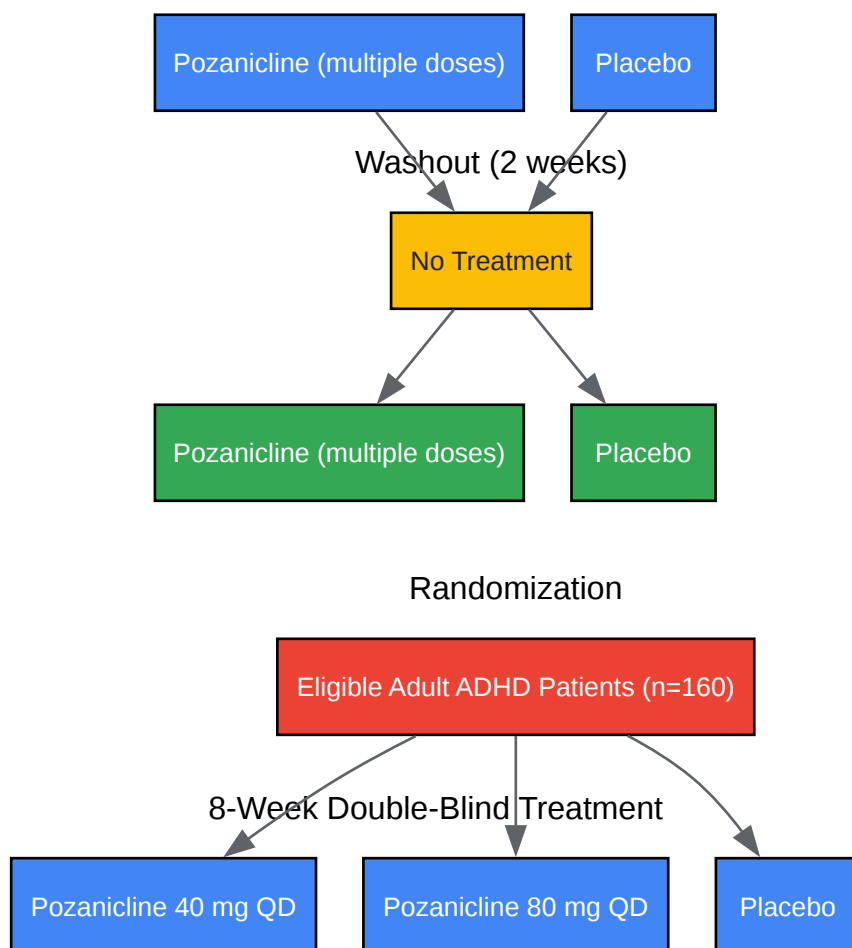
Pharmacokinetics

Specific pharmacokinetic data for **Pozanicline** (e.g., C_{max}, T_{max}, half-life) from human clinical trials is not readily available in the public domain. Pharmacokinetic sampling was conducted in at least one of the ADHD trials (NCT00640185), but the results have not been published.

Experimental Protocols

Detailed experimental protocols for the cited clinical trials are not fully available publicly. However, based on published literature, the following methodologies were employed:

ADHD Trial (NCT00391729) - Crossover Design



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A randomized pilot study of the efficacy and safety of ABT-089, a novel $\alpha_4\beta_2$ neuronal nicotinic receptor agonist, in adults with attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of the novel $\alpha_4\beta_2$ neuronal nicotinic receptor partial agonist ABT-089 in adults with attention-deficit/hyperactivity disorder: a randomized, double-blind, placebo-controlled crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pozanicline - Wikipedia [en.wikipedia.org]
- 4. Pozanicline | C₁₁H₁₆N₂O | CID 178052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cross-study comparison of Pozanicline clinical trial results]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679062#cross-study-comparison-of-pozanicline-clinical-trial-results]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com